(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester

Übersicht

Beschreibung

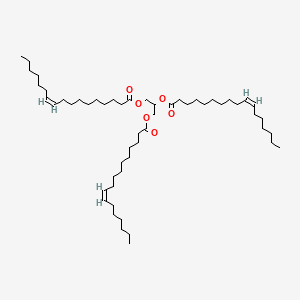

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is a complex organic compound with the molecular formula C60H104O6 and a molecular weight of 921.47 g/mol . This compound is a type of triacylglycerol, which is a glycerol molecule esterified with three fatty acid chains. The specific configuration of the fatty acid chains in this compound includes multiple double bonds in the Z (cis) configuration, which influences its chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’‘-(1,2,3-propanetriyl) ester typically involves the esterification of glycerol with (10Z,10’Z,10’'Z)-10-heptadecenoic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis using lipases, which offer higher specificity and milder reaction conditions compared to chemical catalysts . The process involves mixing glycerol and (10Z,10’Z,10’'Z)-10-heptadecenoic acid in the presence of a lipase enzyme, followed by purification steps to isolate the desired triacylglycerol.

Analyse Chemischer Reaktionen

Types of Reactions

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester can undergo various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.

Reduction: The double bonds can be reduced to form saturated fatty acid chains.

Substitution: The ester bonds can be hydrolyzed to release the free fatty acids and glycerol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Hydrolysis can be carried out using water and an acid or base catalyst.

Major Products

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Reduction: Saturated triacylglycerols.

Substitution: Free fatty acids and glycerol.

Wissenschaftliche Forschungsanwendungen

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester has various applications in scientific research:

Chemistry: Used as a model compound to study the behavior of unsaturated triacylglycerols in different chemical reactions.

Biology: Investigated for its role in cellular metabolism and as a component of cell membranes.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Wirkmechanismus

The biological effects of (10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester are primarily mediated through its incorporation into cell membranes and its influence on membrane fluidity and function. The compound can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes . Additionally, its unsaturated fatty acid chains can act as precursors for bioactive lipid mediators involved in inflammation and oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tri-10(Z),13(Z)-Nonadecadienoin: Another triacylglycerol with similar unsaturated fatty acid chains.

Tridocosahexaenoin: Contains docosahexaenoic acid (DHA) chains, which are highly unsaturated and have distinct biological activities.

Uniqueness

(10Z,10’Z,10’‘Z)-10-heptadecenoic acid, 1,1’,1’'-(1,2,3-propanetriyl) ester is unique due to its specific configuration of double bonds and the length of its fatty acid chains. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biologische Aktivität

(10Z,10'Z,10''Z)-10-heptadecenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester, commonly referred to as cis-10-heptadecenoic acid, is a monounsaturated fatty acid derivative with potential biological activities. This compound has garnered attention in various fields of research, including biochemistry and pharmacology, due to its unique structural properties and possible therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 268.44 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 354 °C

- Flash Point : 250.9 °C

- Storage Conditions : Recommended at -20 °C under desiccating conditions

Biological Activities

Recent studies have highlighted several biological activities associated with cis-10-heptadecenoic acid:

1. Antitumor Activity

Research indicates that cis-10-heptadecenoic acid exhibits antitumor properties . In vitro studies have shown its potential to inhibit the growth of certain cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Role in Lipid Metabolism

As a fatty acid, cis-10-heptadecenoic acid plays a role in lipid metabolism:

- Metabolic Pathways : It is involved in the synthesis of complex lipids and may influence lipid profiles in biological systems .

- Impact on Cardiovascular Health : Some studies suggest that monounsaturated fatty acids can positively affect cardiovascular health by improving lipid profiles and reducing inflammation .

3. Antimicrobial Properties

Cis-10-heptadecenoic acid has been investigated for its antimicrobial activities:

- Inhibition of Pathogenic Bacteria : Preliminary findings indicate that this compound may inhibit the growth of certain pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapies .

Case Studies and Research Findings

The exact mechanisms through which cis-10-heptadecenoic acid exerts its biological effects are still under investigation. Potential mechanisms include:

- Modulation of Enzyme Activity : It may act as a modulator for enzymes involved in lipid metabolism and signaling pathways related to cell proliferation and apoptosis .

- Influence on Cell Membrane Dynamics : As a fatty acid, it could alter membrane fluidity and receptor interactions, impacting cellular responses to various stimuli .

Eigenschaften

IUPAC Name |

2,3-bis[[(Z)-heptadec-10-enoyl]oxy]propyl (Z)-heptadec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,51H,4-18,25-50H2,1-3H3/b22-19-,23-20-,24-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGREBPJOKUGDR-BUTYCLJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)OCC(OC(=O)CCCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.